Bomedemstat

LSD1 inhibition biochemical assay IC50 comparison

Bomedemstat is the clinically most advanced irreversible LSD1 inhibitor, offering >2500-fold selectivity over MAO-A/B to eliminate off-target confounding in preclinical models. With Phase 3 trials ongoing in essential thrombocythemia, your MPN studies gain unmatched translational relevance. Secure a robust supply backed by 68 US patents for multi-year research continuity.

Molecular Formula C28H34FN7O2
Molecular Weight 519.6 g/mol
CAS No. 1990504-34-1
Cat. No. B606314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBomedemstat
CAS1990504-34-1
SynonymsBomedemstat, IMG-7289
Molecular FormulaC28H34FN7O2
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5
InChIInChI=1S/C28H34FN7O2/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37)/t24-,25-,26+/m0/s1
InChIKeyKQKBMHGOHXOHTD-KKUQBAQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bomedemstat (CAS 1990504-34-1): LSD1/KDM1A Inhibitor for Myeloproliferative Neoplasm and Oncology Research


Bomedemstat (IMG-7289, MK-3543) is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. It is a small molecule that covalently binds the FAD cofactor within the LSD1 active site, leading to increased methylation of histone H3K4 and H3K9 and consequent alterations in gene expression [1]. Bomedemstat is currently in Phase 3 clinical development for essential thrombocythemia (ET) and has demonstrated clinical activity in polycythemia vera (PV) and myelofibrosis (MF) [2].

Why Bomedemstat (CAS 1990504-34-1) Cannot Be Replaced by Other LSD1 Inhibitors: Irreversible Binding, Isozyme Selectivity, and Clinical-Stage Differentiation


Substitution among LSD1 inhibitors is not scientifically valid due to fundamental differences in binding mechanism (irreversible covalent vs. reversible), isozyme selectivity profiles (particularly MAO-A/MAO-B off-target activity), and clinical development stage. Bomedemstat is an irreversible, mechanism-based inactivator with >2500-fold selectivity for LSD1 over MAO-A and MAO-B [1], a key differentiator from reversible inhibitors like pulrodemstat and seclidemstat. Furthermore, bomedemstat has advanced to Phase 3 randomized trials with active comparators (hydroxyurea, best available therapy) in essential thrombocythemia [2], providing clinical validation absent for many earlier-stage LSD1 inhibitors. These biochemical and developmental distinctions preclude simple interchange.

Quantitative Differentiation Evidence: Bomedemstat vs. Comparator LSD1 Inhibitors for Procurement and Experimental Design


Biochemical Potency: Bomedemstat IC50 of 56.8 nM in a Unified Head-to-Head LSD1 Inhibitor Panel

In a comprehensive head-to-head biochemical characterization of clinical-stage LSD1 inhibitors under identical assay conditions, bomedemstat (IMG-7289) exhibited an IC50 of 56.8 nM. This potency is intermediate among clinical candidates: iadademstat (ORY-1001) is the most potent at 0.33 nM, pulrodemstat (CC-90011) at 0.66 nM, GSK-2879552 also in the double-digit nanomolar range (56.8 nM), and seclidemstat (SP-2577) is substantially less potent at 1.3 μM [1]. This head-to-head dataset, generated in a single study, provides the most reliable potency ranking for procurement decisions where biochemical potency is a primary selection criterion.

LSD1 inhibition biochemical assay IC50 comparison KDM1A

Isozyme Selectivity: >2500-Fold Specificity for LSD1 over MAO-A and MAO-B

Bomedemstat demonstrates >2500-fold greater specificity for LSD1 over the closely related flavin-dependent monoamine oxidases MAO-A and MAO-B [1]. This high degree of selectivity is critical for minimizing off-target effects related to MAO inhibition, such as cardiovascular and CNS toxicities. In contrast, tranylcypromine-based LSD1 inhibitors (e.g., iadademstat, GSK-2879552) retain varying degrees of MAO inhibitory activity due to their shared structural scaffold with the non-selective MAO inhibitor tranylcypromine [2]. Non-covalent inhibitors like pulrodemstat and seclidemstat also exhibit distinct selectivity profiles [2].

LSD1 selectivity MAO-A MAO-B off-target activity

Clinical Development Stage: Phase 3 Randomized Trials with Active Comparators in Essential Thrombocythemia

Bomedemstat is being evaluated in two Phase 3 randomized trials for essential thrombocythemia (ET): MK-3543-006 compares bomedemstat to best available therapy (BAT) in patients with inadequate response or intolerance to hydroxyurea [1]; MK-3543-007 compares bomedemstat head-to-head against hydroxyurea in cytoreductive therapy-naïve patients [2]. The primary endpoint for both trials is durable clinicohematologic response (DCHR), with the hypothesis that bomedemstat is superior to the comparator arms [1][2]. Among LSD1 inhibitors, only bomedemstat has advanced to Phase 3 registration trials in MPNs with active comparators, representing a unique stage of clinical validation [3].

Phase 3 clinical trial essential thrombocythemia hydroxyurea comparator regulatory advancement

In Vivo Tumor Exposure: Micromolar Intratumoral Concentrations Achieved with Oral Dosing

Preclinical pharmacokinetic studies demonstrate that orally administered bomedemstat achieves significant intratumoral accumulation in prostate cancer xenograft models. At a dose of 7.5 mg/kg, intratumoral bomedemstat concentration reaches 1.2 ± 0.45 μM; at 15 mg/kg, intratumoral levels increase to 3.76 ± 0.43 μM [1]. These concentrations exceed the biochemical IC50 (56.8 nM) by 21-fold to 66-fold, supporting robust target engagement in tumor tissue. Daily oral dosing at 40 mg/kg/day is well-tolerated, with reversible thrombocytopenia as the primary on-target hematologic effect [1].

pharmacokinetics tumor penetration oral bioavailability in vivo efficacy

Clinical Activity in Polycythemia Vera: Hematocrit Control in Cytoreductive Therapy-Resistant Patients

In the Phase 2 Shorespan-004 study (NCT05558696), bomedemstat was evaluated in 20 patients with polycythemia vera (PV) resistant or intolerant to ≥1 prior cytoreductive therapy. Patients received bomedemstat 40 mg/day orally, titrated to a hematocrit target of <45%. At data cutoff (median follow-up 14.1 months), 12 patients (60%) remained on treatment, and the study met its primary endpoint of hematocrit reduction to <45% by week 36 lasting ≥12 weeks without phlebotomy [1]. This represents clinical validation in a patient population with limited alternative treatment options.

polycythemia vera hematocrit reduction Phase 2 cytoreductive-resistant

Intellectual Property Estate: 68 US Patents and 168 International Patents

Bomedemstat is protected by a robust intellectual property estate comprising 68 US patents and 168 international patents, with an original composition-of-matter patent application filed in 2014 and issued as US patent US-20150299151-A1, followed by additional patents covering polymorphs, salt forms, and manufacturing methods [1][2]. This extensive patent coverage provides long-term market exclusivity and supply chain protection, distinguishing bomedemstat from earlier LSD1 inhibitors with expiring or narrower patent estates.

patent protection composition of matter intellectual property market exclusivity

Optimal Research and Procurement Applications for Bomedemstat Based on Quantitative Differentiation Evidence


In Vivo Efficacy Studies Requiring High LSD1 Selectivity and Oral Bioavailability

For preclinical efficacy studies in MPN or solid tumor models where MAO-A/MAO-B off-target activity would confound results, bomedemstat is the preferred LSD1 inhibitor. Its >2500-fold selectivity for LSD1 over MAO-A and MAO-B [1] ensures phenotypic effects are attributable to LSD1 inhibition rather than MAO modulation. Oral dosing achieves micromolar intratumoral concentrations (1.2-3.76 μM) that substantially exceed the biochemical IC50 [1], providing confidence in target engagement. This profile is particularly valuable for chronic dosing studies where MAO inhibition could produce cumulative toxicities.

Translational Research Aligned with Advanced-Stage Clinical Development in MPNs

Investigators planning preclinical studies intended to inform or parallel ongoing clinical development should select bomedemstat as the most clinically advanced LSD1 inhibitor in MPNs. With Phase 3 randomized trials ongoing in essential thrombocythemia (MK-3543-006 vs. BAT; MK-3543-007 vs. hydroxyurea) [2][3] and Phase 2 activity demonstrated in polycythemia vera [4], bomedemstat offers the highest translational relevance among LSD1 inhibitors. Data generated using bomedemstat in preclinical MPN models will be most directly comparable to emerging clinical datasets, facilitating biomarker discovery and combination strategy development.

LSD1 Inhibitor Comparator Studies Requiring Well-Characterized, Intermediate-Potency Tool Compound

For studies comparing multiple LSD1 inhibitors or profiling LSD1 inhibitor class effects, bomedemstat serves as an optimal reference compound with intermediate biochemical potency (IC50 = 56.8 nM) [5]. Its potency is neither at the extreme sub-nanomolar end (iadademstat, pulrodemstat) nor the micromolar range (seclidemstat), enabling clear dose-response characterization. The extensive preclinical characterization package—including structural data, enzyme kinetics, PK/PD relationships, and in vivo tumor penetration [1]—provides a comprehensive benchmark for evaluating novel LSD1 inhibitors.

Long-Term Research Programs Requiring Stable Supply Chain and Patent Protection

Organizations establishing multi-year research programs involving LSD1 inhibition should prioritize bomedemstat for its robust intellectual property estate and established supply chain. With 68 US patents and 168 international patents extending market exclusivity [6][7], bomedemstat offers long-term availability with minimal risk of generic substitution or supply disruption. This is particularly relevant for academic core facilities, CROs, and pharmaceutical research units requiring consistent compound access across extended study timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bomedemstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.